2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c1-8-10(17(18)19)11(15-12(13)14-8)16(2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGQVAOYUNHCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N(C)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996109 | |
| Record name | 2-Chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-27-7 | |
| Record name | NSC58448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
The SNAr pathway is widely employed for introducing chloro and amino groups into pyrimidine rings. For this compound, the synthesis begins with a pre-functionalized pyrimidine core.
Step 1: Chlorination at Position 2
2-Hydroxy-4,6-dimethylpyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux to yield 2-chloro-4,6-dimethylpyrimidine. This step typically achieves >90% conversion when catalyzed by dimethylformamide (DMF).
Step 2: Nitration at Position 5
Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to direct the nitro group to position 5. The electron-withdrawing chloro group facilitates meta-directed nitration, yielding 2-chloro-4,6-dimethyl-5-nitropyrimidine with 75–85% efficiency.
Step 3: N-Phenylation at Position 4
The introduction of the N-phenyl group involves Ullmann coupling. 2-Chloro-4,6-dimethyl-5-nitropyrimidine reacts with aniline in the presence of copper(I) iodide and a chelating ligand (e.g., 1,10-phenanthroline) at 110°C. This step achieves 60–70% yield due to steric hindrance from adjacent substituents.
Step 4: N-Methylation
The final N-methylation uses methyl iodide (CH₃I) and a base (e.g., potassium carbonate) in acetone under reflux. Quaternization is minimized by controlling stoichiometry, yielding 65–75% of the target compound.
Condensation-Based Synthesis
An alternative route condenses pre-functionalized fragments into the pyrimidine ring.
Step 1: Formation of the Pyrimidine Core
Malononitrile reacts with methanol and a composite solvent (e.g., dimethylformamide-petroleum ether) under HCl gas to form dimethyl propylene diimine dihydrochloride.
Step 2: Cyanamide Cyclization
The dihydrochloride intermediate undergoes cyanamide reaction with potassium hydroxide and hydrogen cyanamide (H₂NCN) to generate 3-amino-3-methoxy-N-cyano-2-propene imine.
Step 3: Nitro and Phenyl Group Introduction
Cyclization with nitrobenzene derivatives under acidic conditions introduces the nitro and phenyl groups simultaneously. Catalysts like iron(III) chloride enhance regioselectivity, achieving 55–65% yield.
Industrial Optimization Strategies
Solvent and Catalyst Systems
Composite solvents (e.g., dimethylformamide-isopropanol) improve solubility and reaction rates in chlorination and nitration steps. Catalysts such as copper(I) iodide for Ullmann coupling reduce energy requirements by 30% compared to traditional methods.
Microwave-Assisted Synthesis
Microwave irradiation accelerates SNAr reactions, reducing synthesis time from 72 hours to 10 minutes. For example, N-phenylation under microwaves at 160°C achieves 85% yield versus 65% via conventional heating.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| SNAr Pathway | Chlorination → Nitration → Coupling | 60–75 | 95–98 | High (batch reactors) |
| Condensation Synthesis | Cyclization → Functionalization | 55–65 | 90–93 | Moderate |
| Microwave-Assisted | Accelerated N-phenylation | 80–85 | 97–99 | Pilot-scale feasible |
Challenges and Solutions
Regioselectivity in Nitration
The nitro group’s position is critical. Using mixed acid (HNO₃/H₂SO₄) at low temperatures ensures >90% meta-substitution.
Steric Hindrance in N-Phenylation
Bulky substituents at positions 4 and 6 impede coupling. Chelating ligands (e.g., 1,10-phenanthroline) mitigate this by stabilizing the copper catalyst.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include aniline, thiophenol, and sodium methoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is primarily used as an intermediate in the synthesis of more complex pyrimidine derivatives. The unique functional groups present allow for a variety of chemical reactions including oxidation, reduction, and substitution.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have demonstrated promising results.
Medicine
The compound is being explored for its potential in developing new pharmaceuticals targeting specific diseases due to its unique mechanism of action involving bioreduction and interaction with cellular components.
Industry
In industrial applications, it is utilized in the production of agrochemicals and materials with tailored properties for specific functions.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry tested various derivatives of this compound against E. coli and found that modifications to the chlorination pattern enhanced its antibacterial properties.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis, making it a candidate for further pharmaceutical development.
Mechanism of Action
The mechanism of action of 2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the amine group can also participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Electronic Effects
Pyrimidine derivatives vary significantly based on substituent positions and functional groups. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Melting Points: 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine: 133.5–135.5°C . The N-phenyl group in the target compound may reduce crystallinity compared to non-aryl analogues.
Solubility :
Crystallographic and Intermolecular Interactions
Biological Activity
2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine (CAS No. 7460-27-7) is a pyrimidine derivative with notable biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.
Molecular Structure
- Molecular Formula : C12H11ClN4O2
- Molecular Weight : 278.69 g/mol
- InChI : InChI=1S/C12H11ClN4O2/c1-8-10(17(18)19)11(15-12(13)14-8)16(2)9-6-4-3-5-7-9/h3-7H,1-2H3
Physical Properties
| Property | Value |
|---|---|
| Density | 1.389 g/cm³ |
| Boiling Point | 464.8 °C at 760 mmHg |
| Flash Point | 234.9 °C |
| Vapor Pressure | 8.11E-09 mmHg at 25°C |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluating a series of pyrimidine derivatives found that this compound demonstrated efficacy against gram-positive bacteria and mycobacterial strains, comparable to clinically used antibiotics such as ampicillin and isoniazid .
Case Study: Antibacterial Efficacy
In a comparative study of synthesized compounds, derivatives of pyrimidine were tested for their antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that certain derivatives of this compound showed submicromolar activity against these pathogens, highlighting its potential as a therapeutic agent in treating resistant infections .
Anticancer Properties
The compound's anticancer potential has also been explored in various studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular pathways associated with cell survival and death.
The mechanism by which this compound exerts its biological effects includes:
- Bioreduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Enzyme Interaction : The chlorine atom and amine group can engage with specific enzymes or receptors, altering their activity and leading to therapeutic effects .
Toxicity Profile
While exploring the cytotoxicity of this compound, studies have shown that it exhibits selective toxicity towards cancer cells while demonstrating minimal effects on normal mammalian cell lines. This selectivity is critical for developing safe therapeutic agents with fewer side effects .
Summary of Key Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against gram-positive bacteria and MRSA |
| Anticancer Activity | Induces apoptosis in various cancer cell lines |
| Toxicity Profile | Selective cytotoxicity towards cancer cells |
Recent Advances
Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity and reduce toxicity further. These studies aim to establish structure-activity relationships (SAR) that could lead to more potent and selective agents for clinical use .
Q & A
Q. What are the established synthetic routes for 2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine, and what critical reaction conditions must be controlled?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Chlorination : Introduction of the chloro group at the 2-position via nucleophilic substitution using POCl₃ or PCl₅ under reflux .
- Nitration : Controlled nitration at the 5-position using HNO₃/H₂SO₄, with temperature control (0–5°C) to avoid over-nitration .
- N-Phenylation : Buchwald-Hartwig coupling or Ullmann-type reactions for introducing the N-phenyl group, requiring Pd catalysts and ligand optimization .
Key conditions include inert atmospheres (N₂/Ar), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts.
Q. What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves atomic positions, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H⋯N interactions observed in similar pyrimidine derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., nitro group deshielding effects at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- HPLC-PDA : Assesses purity (>95%) and detects nitro-related degradation products under UV-Vis .
Q. How can researchers initially evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading .
- Process Control : In-line FTIR monitors nitration progress to prevent over-reaction .
- Green Chemistry Approaches : Replace POCl₃ with ionic liquids for safer chlorination .
Q. How should researchers resolve contradictions in crystallographic data, such as polymorphic variations?
Methodological Answer:
- Polymorph Screening : Use solvent evaporation or slurry crystallization to isolate different forms .
- Complementary Techniques : Pair X-ray data with solid-state NMR to confirm hydrogen-bonding discrepancies (e.g., N–H⋯N vs. C–H⋯O interactions) .
- DFT Calculations : Compare experimental dihedral angles (e.g., 15.4° vs. 15.9° in polymorphs) with computational models .
Q. What computational strategies are effective in predicting the reactivity and bioactivity of derivatives?
Methodological Answer:
- Quantum Chemical Modeling : DFT (B3LYP/6-311+G*) calculates electrostatic potential surfaces to predict electrophilic/nucleophilic sites .
- Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis .
- QSAR Models : Train models using topological descriptors (e.g., Wiener index) to correlate substituent effects with bioactivity .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified nitro, chloro, or phenyl groups (e.g., electron-withdrawing vs. donating groups) .
- Biological Profiling : Test analogs in dose-response assays (IC₅₀ determination) and compare with parent compound .
- Crystallographic Correlation : Link bioactivity trends to structural features (e.g., planarity of the pyrimidine ring and π-π stacking efficiency) .
Q. What methodologies are used to analyze hydrogen-bonding networks and their impact on crystal packing?
Methodological Answer:
Q. How can solubility challenges be addressed during formulation for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare dioxalate or hydrochloride salts to enhance aqueous solubility (e.g., 5-(4-chlorophenyl)-thienopyrimidine dioxalate) .
- Nanoparticle Encapsulation : Use PLGA or liposomes to improve bioavailability .
Q. What strategies ensure stability under varying storage and experimental conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
